molecular formula C5H10ClN5 B2638198 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride CAS No. 2375260-34-5

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride

Cat. No.: B2638198
CAS No.: 2375260-34-5
M. Wt: 175.62
InChI Key: CBJHKDBBRPUHIQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride is a chemical compound with the CAS Number: 2375260-34-5 . It has a molecular weight of 175.62 . The IUPAC name for this compound is 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of compounds similar to 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride has been discussed in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride is 1S/C5H9N5.ClH/c6-4-1-2-10-5(3-4)7-8-9-10;/h4H,1-3,6H2;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical and Chemical Properties Analysis

5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 175.62 .

Scientific Research Applications

1. Privileged Motifs for Lead-like Compound Design

Mishchuk et al. (2016) have developed functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine and 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores. These compounds are identified as non-flat, bicyclic heterocycles that are likely to find utility as privileged motifs for lead-like compound design in pharmaceutical research. One set of these building blocks has been found useful as a scaffold for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, offering novel anti-diabetes drug leads (Mishchuk et al., 2016).

2. Synthesis and Ring Contraction Studies

Reisinger et al. (2004) conducted a study on the synthesis of 1,3-diazepines and their ring contraction to cyanopyrroles using tetrazolo[1,5-a]pyridines/2-azidopyridines. This research provides insights into the photochemical nitrogen elimination, ring expansion, and cleavage processes in low temperature Ar matrices. This study contributes to understanding the complex chemical behavior of tetrazolopyridines and their derivatives, which can be pivotal in various organic syntheses and chemical transformations (Reisinger et al., 2004).

3. Novel Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines

Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, which includes compounds related to tetrahydrotetrazolo[1,5-a]pyridin-7-amine. This research focuses on how nitration occurs in pyrimidine and/or pyrazole rings, depending on the conditions. Their study aids in understanding the reactivity and potential applications of azolo[1,5-a]pyrimidin-7-amines in chemical synthesis, particularly in creating various annulated cycles which are significant in medicinal chemistry (Gazizov et al., 2020).

4. Synthesis of Pyrazolopyridine Annulated Heterocycles

Patil et al. (2011) studied the synthesis of Pyrazolo[3,4-b]pyridines and their annulated heterocycles, focusing on the effect of substituents on photophysical properties. This research contributes to the field of fluorescent materials and may have applications in the development of novel compounds with specific optical properties for use in various scientific and industrial applications (Patil et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of the piperazine-fused triazoles, which includes compounds like 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine hydrochloride, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for future research and development involving this compound.

Properties

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5.ClH/c6-4-1-2-10-5(3-4)7-8-9-10;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJHKDBBRPUHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=N2)CC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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